molecular formula C19H29N3O2 B7145139 N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide

N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide

Cat. No.: B7145139
M. Wt: 331.5 g/mol
InChI Key: SYZHIEUESQPNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for drug development

Properties

IUPAC Name

N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)12-17(23)20-13-18(24)22-11-7-10-16(14-22)21-15-8-5-4-6-9-15/h4-6,8-9,16,21H,7,10-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZHIEUESQPNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(=O)N1CCCC(C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aniline group: This step involves the reaction of the piperidine intermediate with aniline under suitable conditions.

    Attachment of the oxoethyl group: This can be done through acylation reactions using oxoethyl derivatives.

    Final coupling with 3,3-dimethylbutanamide: This step involves the reaction of the intermediate with 3,3-dimethylbutanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological targets.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets in the body. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[2-(3-anilinopiperidin-1-yl)-2-oxoethyl]-3,3-dimethylbutanamide can be compared with other piperidine derivatives, such as:

    Piperine: Known for its antioxidant properties.

    Evodiamine: Known for its anticancer properties.

    Matrine: Known for its antiproliferative effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.